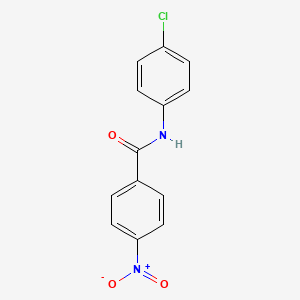

N-(4-chlorophenyl)-4-nitrobenzamide

Overview

Description

N-(4-Chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) is a nitro-substituted benzamide derivative featuring a 4-chlorophenyl group attached to the amide nitrogen. Its synthesis typically involves the reaction of 4-chlorophenylamine with 4-nitrobenzoyl chloride under controlled conditions. The compound's crystal structure has been resolved, revealing planar geometry with intermolecular hydrogen bonding influencing its packing . Research highlights its role as a precursor in drug discovery, particularly in developing enzyme inhibitors and bioactive hybrids.

Preparation Methods

General Synthetic Route

A common method for synthesizing N-(4-chlorophenyl)-4-nitrobenzamide involves the following steps:

- Starting Materials : The synthesis typically begins with 4-nitrobenzoic acid, which is readily available.

- Reaction with Ammonia : The acid is converted into its corresponding amide by reacting with ammonia under controlled conditions. This can be facilitated by converting the acid into its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

Method A: Direct Amidation

Reagents :

- 4-nitrobenzoic acid

- Ammonia or amine derivatives (e.g., para-chloroaniline)

- Thionyl chloride (as a catalyst)

-

- Dissolve 4-nitrobenzoic acid in a suitable solvent (e.g., dimethylformamide).

- Add thionyl chloride to convert the acid to an acyl chloride.

- Introduce ammonia or para-chloroaniline to the reaction mixture.

- Heat the mixture under reflux for several hours.

- Purify the resulting product through recrystallization or chromatography.

Yield and Purity : Typical yields range from 70% to 90%, depending on the reaction conditions and purification methods employed.

Method B: Two-Step Synthesis via Intermediate Formation

Reagents :

- 4-nitrobenzaldehyde

- Hydroxylamine hydrochloride

- Para-chloroaniline

- Catalysts (e.g., DMF)

-

- First, convert 4-nitrobenzaldehyde to its corresponding nitrile using hydroxylamine hydrochloride.

- React the resulting nitrile with para-chloroaniline in the presence of a catalyst like DMF.

- This step may require heating under reflux conditions for optimal yield.

Yield and Purity : Yields from this method can also reach up to 85%, with similar purification steps as described above.

Method C: N-Acetoxy Derivative Approach

Reagents :

- N-acetoxy-4-nitrobenzamide

- Para-chloroaniline

- Acetic anhydride or acetic acid

-

- Synthesize N-acetoxy-4-nitrobenzamide from a reaction between 4-nitrobenzoic acid and acetic anhydride.

- Subsequently, react this intermediate with para-chloroaniline under acidic conditions to yield this compound.

Yield and Purity : This method often results in high purity products, with yields around 75%.

The following table summarizes the different methods discussed above, including their yields and notable features:

| Method | Starting Material | Yield (%) | Notable Features |

|---|---|---|---|

| Direct Amidation | 4-Nitrobenzoic Acid | 70-90 | Simple one-step process |

| Two-Step Synthesis | 4-Nitrobenzaldehyde | Up to 85 | Involves intermediate formation |

| N-Acetoxy Approach | N-Acetoxy-4-nitrobenzamide | ~75 | High purity with controlled conditions |

This compound can be synthesized through various methods, each offering distinct advantages in terms of yield and complexity. The choice of method may depend on the availability of starting materials and desired purity levels for specific applications in research or industry. Further optimization of these methods may lead to improved efficiencies and broader applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-amino-N-(4-chlorophenyl)benzamide.

Substitution: N-(4-substituted phenyl)-4-nitrobenzamide derivatives.

Scientific Research Applications

Organic Synthesis

N-(4-chlorophenyl)-4-nitrobenzamide serves as an important reagent in organic synthesis. It can be utilized as a precursor for creating more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to form nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group, yielding N-(4-chlorophenyl)-4-aminobenzamide.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, particularly at the chlorophenyl position.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial growth through interference with cellular processes.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical to biological processes, such as thrombin and Factor Xa, which are involved in coagulation pathways.

Case Study 1: Antidiabetic Activity

A study focused on derivatives of N-(alkyl/aryl)-4-nitrobenzamide demonstrated promising antidiabetic properties. Specifically, compounds bearing the 2-CH₃-5-NO₂ substituent on the phenyl ring exhibited potent inhibition against α-glucosidase enzymes. Molecular docking studies revealed that these compounds formed stable interactions with active site residues, confirming their potential as therapeutic agents for managing diabetes .

| Compound | α-Glucosidase Inhibition (%) | Binding Energy (kcal/mol) |

|---|---|---|

| 5o | 82% | -9.5 |

| 5v | 75% | -8.7 |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a range of bacterial pathogens. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. The compound may also interact with other cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-4-nitrobenzamide with analogs, focusing on structural variations, synthetic methodologies, bioactivity, and physicochemical properties.

N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Structural Features : Replaces the 4-chlorophenyl group with a bulky 2,2-diphenylethyl moiety.

- The bulky substituent may enhance lipophilicity, influencing membrane permeability .

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

- Structural Features : Incorporates a sulfamoyl linker and additional chloro/nitro groups.

- Bioactivity : Potent α-glucosidase and α-amylase inhibitors (e.g., compound 5o showed IC₅₀ = 9.12 ± 0.12 µM against α-glucosidase). ADME studies indicate favorable drug-likeness (Lipinski’s rule compliance) .

- Synthesis : Multi-step reactions involving sulfonation and acylation; yields range from moderate to high (67–85%) .

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structural Features : Substitutes the 4-chlorophenyl group with a 3-chlorophenethyl chain.

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide

- Structural Features : Nitro and chloro groups at positions 3 and 4, with a methoxy substituent on the phenyl ring.

- Physicochemical Impact : Methoxy group enhances solubility via polarity, while nitro and chloro groups contribute to electrophilic reactivity .

N-(4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)-4-nitrobenzamide

- Structural Features: Pyridine core with cyano, methoxy, and nitrobenzamide substituents.

- Bioactivity : Exhibits molluscicidal activity against M. cartusiana snails (LC₅₀ = 28.5 µg/mL), highlighting agrochemical applications .

Data Table: Key Comparative Parameters

Key Findings and Trends

Synthetic Efficiency: Mechanochemical methods (e.g., ball milling) offer eco-friendly advantages over solvent-based routes but require optimization for scalability .

Bioactivity Modulation :

- Sulfamoyl and pyridine derivatives exhibit targeted enzyme inhibition (e.g., antidiabetic, molluscicidal).

- Bulky substituents (e.g., diphenylethyl) may improve pharmacokinetic properties but reduce solubility.

Structural-Activity Relationships (SAR): Electron-withdrawing groups (NO₂, Cl) enhance electrophilicity, critical for covalent target binding. Methoxy groups improve solubility but may reduce membrane permeability.

Biological Activity

N-(4-chlorophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group and a chlorophenyl moiety attached to a benzamide structure. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Receptor Modulation : Interaction with receptor proteins can modulate various signaling pathways. This compound has shown potential as a receptor ligand, which could be beneficial in therapeutic contexts.

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound derivatives possess significant antitumor properties. For example, similar nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .

- Anti-inflammatory Effects : The compound's potential to inhibit COX enzymes suggests it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antidiabetic Properties : Certain derivatives of this compound have been studied for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to lower blood sugar levels, indicating potential use in diabetes management .

Antitumor Activity

A study focusing on the cytotoxic effects of this compound derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The research highlighted the structure-activity relationship (SAR) where modifications to the benzamide structure significantly influenced potency and selectivity against tumor cells .

Anti-inflammatory Studies

In another investigation, the anti-inflammatory activity was assessed through in vitro assays measuring COX enzyme inhibition. Results indicated that this compound effectively reduced prostaglandin synthesis, supporting its potential use as an anti-inflammatory agent .

Antidiabetic Potential

A recent study synthesized various derivatives of N-(alkyl/aryl)-4-nitrobenzamide and tested their inhibitory effects on α-glucosidase. Among these, specific derivatives showed promising results with IC50 values indicating effective inhibition compared to standard drugs. Molecular docking studies further elucidated the binding interactions at the active sites of these enzymes .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-nitrobenzamide?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-chloroaniline with 4-nitrobenzoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and employing short-column chromatography (neutral Al₂O₃) for purification .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| 4-Nitrobenzoyl chloride | Acylating agent | DCM, 0–5°C |

| 4-Chloroaniline | Nucleophile | TEA as base |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms amide bond formation and substituent positions. For example, the amide proton (NH) appears as a triplet at δ 8.95 ppm in DMSO-d₆ .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 305.0683) and fragmentation pathways (e.g., cleavage of the amide bond) .

- UV Spectroscopy : Absorbance peaks (e.g., λmax at 239 nm and 290 nm) indicate electronic transitions in the nitrobenzamide moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., nitro group position, halogen substitution). For example, N-(4-Bromophenyl)-3-nitrobenzamide shows higher antiproliferative activity than its 4-nitro isomer due to steric and electronic differences .

- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in cancer cell lines) .

- Data Contradiction Example :

| Compound | Nitro Position | Antiproliferative Activity (IC₅₀, μM) |

|---|---|---|

| 3-Nitro isomer | Meta | 12.5 |

| 4-Nitro isomer | Para | 25.8 |

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity while minimizing side reactions .

- Stoichiometric Ratios : A 1:1.2 molar ratio of 4-chloroaniline to 4-nitrobenzoyl chloride maximizes conversion .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) improves purity (>95%) .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution at the chlorophenyl ring .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for structure refinement. Key parameters include high-resolution data (>1.0 Å) and twin detection algorithms for accurate lattice modeling .

- Powder XRD : Analyze polymorphism or crystallinity for material science applications .

Q. Structure-Activity Relationship (SAR) and Biological Applications

Q. How does the nitro group influence the biological activity of this compound?

- Methodology :

- Reduction Studies : Convert the nitro group to an amine (e.g., using Pd/C and H₂) and compare bioactivity. For instance, the amine derivative may exhibit enhanced antimicrobial activity but reduced cytotoxicity .

- Electrophilicity Index : Quantify nitro group reactivity via Hammett constants (σpara = 1.27) to correlate with enzyme inhibition .

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?

- Methodology :

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis detection .

- Selectivity Testing : Compare IC₅₀ values in normal cell lines (e.g., HEK-293) to assess therapeutic windows .

Q. Toxicological and Safety Considerations

Q. How should researchers assess the mutagenic potential of this compound?

- Methodology :

- Ames Test : Screen for frameshift mutations in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .

- In Silico Prediction : Use software like Derek Nexus to flag structural alerts (e.g., nitroaromatic mutagenicity) .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEGNWFGFZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948742 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-30-0 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.